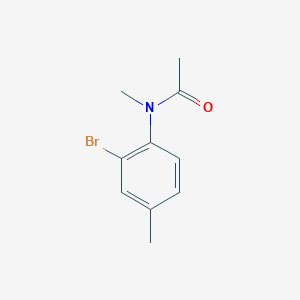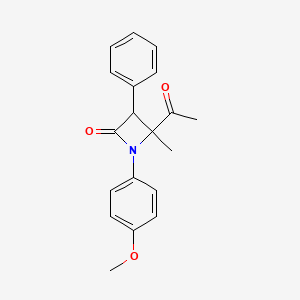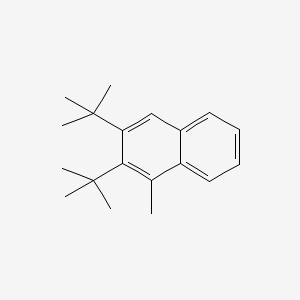![molecular formula C8H14OS2 B14403917 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol CAS No. 84307-82-4](/img/structure/B14403917.png)
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol is an organic compound with the molecular formula C8H14OS2 It is characterized by a cyclopentanol ring substituted with a bis(methylsulfanyl)methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol typically involves the reaction of cyclopentanone with a suitable methylsulfanyl reagent under controlled conditions. One common method involves the use of methylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) group to a bis(methylthio) group using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Bis(methylthio) derivatives
Substitution: Various substituted cyclopentanols depending on the nucleophile used
Scientific Research Applications
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol involves its interaction with various molecular targets. The bis(methylsulfanyl) group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopentanol ring provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simple cyclopentanol ring without the bis(methylsulfanyl)methylidene substitution.
2-[Bis(methylthio)methylidene]cyclopentan-1-ol: Similar structure but with bis(methylthio) groups instead of bis(methylsulfanyl).
Cyclopentanone: The parent ketone from which 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol is derived.
Uniqueness
This compound is unique due to the presence of the bis(methylsulfanyl)methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.
Properties
CAS No. |
84307-82-4 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]cyclopentan-1-ol |
InChI |
InChI=1S/C8H14OS2/c1-10-8(11-2)6-4-3-5-7(6)9/h7,9H,3-5H2,1-2H3 |
InChI Key |
JTKLTQYZRFRYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CCCC1O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)

![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)



![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
silane](/img/structure/B14403893.png)

![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
